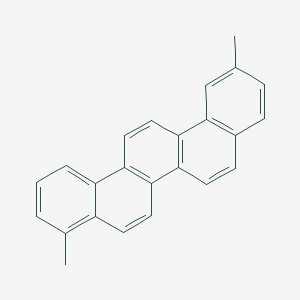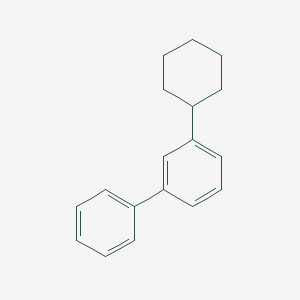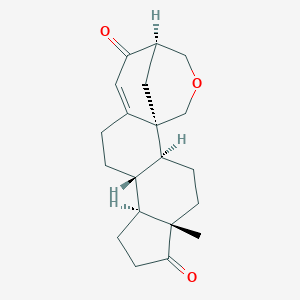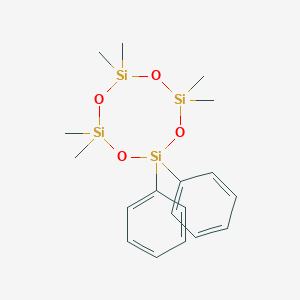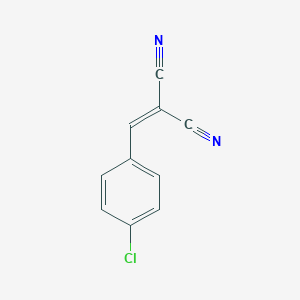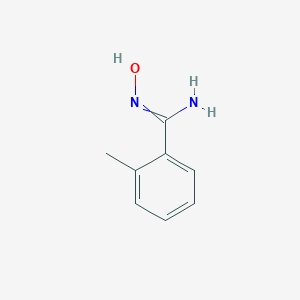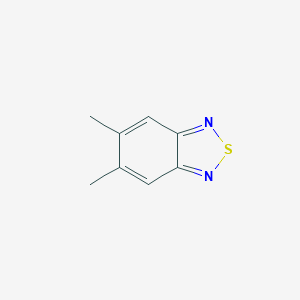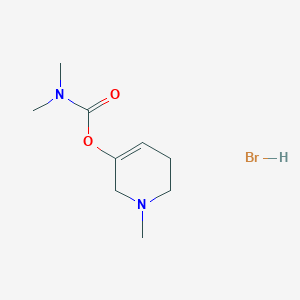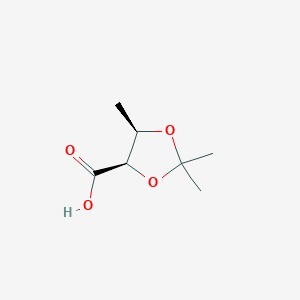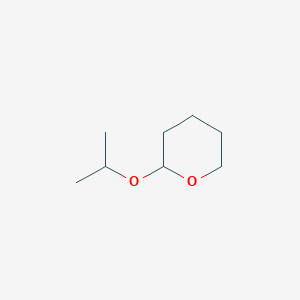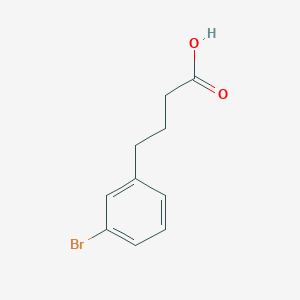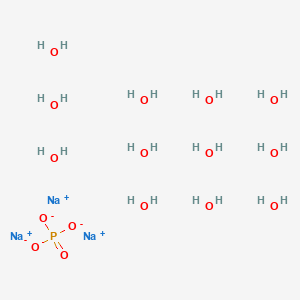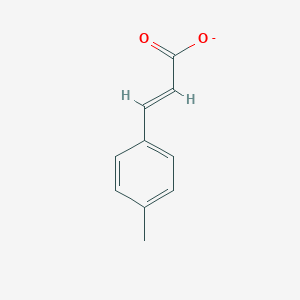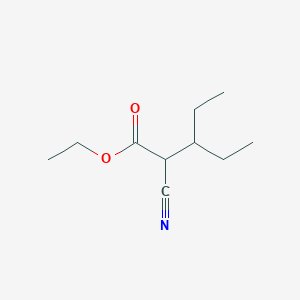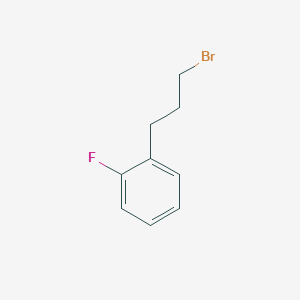
1-(3-Bromopropyl)-2-fluorobenzene
Descripción general
Descripción
Bromopropyl compounds are typically colorless to pale yellow liquids . They are used in various chemical reactions due to the presence of the bromine atom which is a good leaving group.
Synthesis Analysis
The synthesis of bromopropyl compounds often involves the reaction of a propyl compound with a brominating agent . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of bromopropyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Bromopropyl compounds can undergo various chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the other reactants and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of bromopropyl compounds can be determined using various analytical techniques. These properties may include boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación
1-Bromo-3-phenylpropane
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry
Application
1-Bromo-3-phenylpropane is used in the synthesis of MraY natural inhibitors as antibacterial agents. It’s also used in the preparation of quinolinone derivatives as potent and selective MAO-B inhibitors .
Methods of Application
The compound is used as a starting material in organic synthesis. The exact procedures would depend on the specific synthesis pathway being followed.
Results or Outcomes
The compound has been successfully used to synthesize MraY natural inhibitors and quinolinone derivatives .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-fluorobenzene | |
CAS RN |
129254-75-7 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


